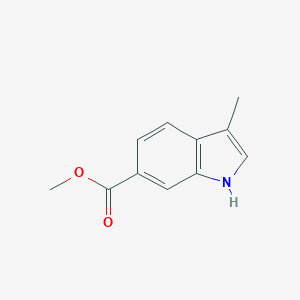

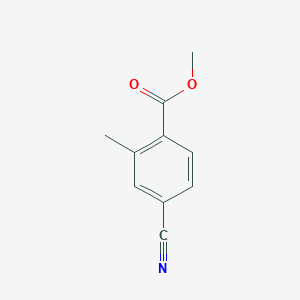

Methyl 3-methyl-1H-indole-6-carboxylate

Übersicht

Beschreibung

“Methyl 3-methyl-1H-indole-6-carboxylate” is a chemical compound . It is the methyl ester of indole-3-carboxylic acid . It has been used as a reagent in the preparation of oncrasin-1 derivatives, which is a novel inhibitor of the C-terminal domain of RNA polymerase II .

Synthesis Analysis

The synthesis of “this compound” involves several steps . One method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Another method involves regioselective dibromination with bromine in acetic acid to afford methyl 5,6-dibromoindole-3-carboxylate .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C11H11NO2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

“this compound” undergoes various chemical reactions . For instance, it undergoes regioselective dibromination with bromine in acetic acid to afford methyl 5,6-dibromoindole-3-carboxylate . It is also a reagent in the preparation of oncrasin-1 derivatives .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 189.21 . It is a solid substance . The storage temperature should be between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Elucidation

Researchers have focused on synthesizing conformationally constrained tryptophan derivatives to aid in peptide and peptoid conformation elucidation studies. These derivatives, designed with a ring that limits the side chain's conformational flexibility, facilitate further derivatization for structural and functional analysis (Horwell et al., 1994).

Novel Synthesis Methods

The development of efficient synthesis methods for indole derivatives has been a significant focus. For instance, a novel method employing Cu(II) for synthesizing 1-methyl-1H-indole-3-carboxylates via cross-dehydrogenative coupling has been reported. This method offers simple procedures and excellent yields, demonstrating the versatility and efficiency of modern synthetic approaches (Akbari & Faryabi, 2023).

Anti-Cancer Activity

The synthesis and structural investigations of new methyl indole-3-carboxylate derivatives have shown potential anti-cancer activities. These derivatives, acting as analogs to potent antitumor agents, have been evaluated against melanoma, renal, and breast cancers, showcasing the therapeutic potential of indole derivatives in oncology (Niemyjska et al., 2012).

Computational Studies and Material Science

A combined experimental and theoretical study explored the electronic structure, hydrogen bonding, and spectral features of methyl 1H-indol-5-carboxylate. This research provides insights into the molecular properties and potential applications of indole derivatives in material science, highlighting their utility in understanding molecular interactions and designing new materials (Srivastava et al., 2017).

Biological Activity

Investigations into the biological activities of indole derivatives have led to the identification of compounds with potential antifungal properties. For example, indole compounds isolated from a culture of the basidiomycete Aporpium caryae have been studied for their antifungal metabolites, demonstrating the biological relevance and potential therapeutic applications of these molecules (Levy et al., 2000).

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 3-methyl-1H-indole-6-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives, including this compound, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They play a significant role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response

Pharmacokinetics

The metabolism of indole derivatives is known to involve liver cyp450, especially cyp1a, cyp2a, and cyp2e1 .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be kept in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

Eigenschaften

IUPAC Name |

methyl 3-methyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-12-10-5-8(11(13)14-2)3-4-9(7)10/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUBOSKPVMRVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620388 | |

| Record name | Methyl 3-methyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184151-49-3 | |

| Record name | Methyl 3-methyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

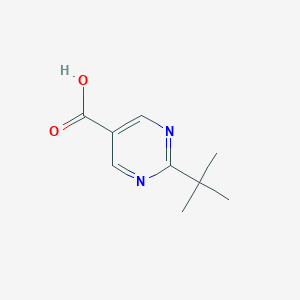

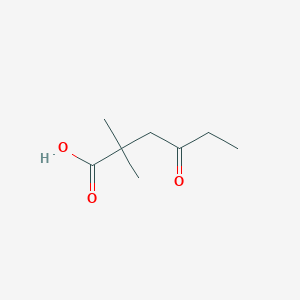

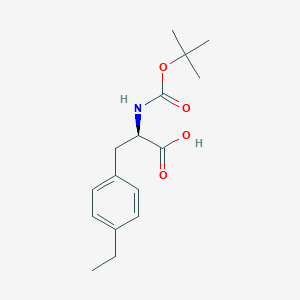

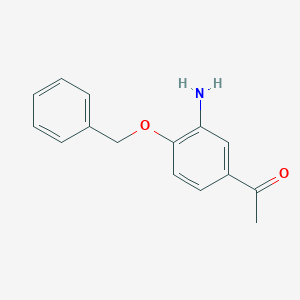

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B178138.png)

![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)